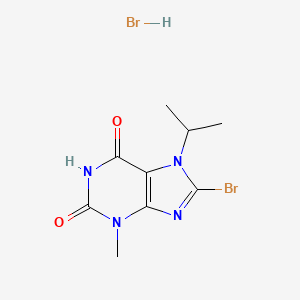
5-(1-Methyl-2-piperidiniumyl)-2,3'-bipyridinium trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Methyl-2-piperidiniumyl)-2,3'-bipyridinium trichloride is a complex organic compound belonging to the class of bipyridinium salts This compound features a bipyridinium core structure, which is a dicationic system consisting of two pyridine rings connected by a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Methyl-2-piperidiniumyl)-2,3'-bipyridinium trichloride typically involves multiple steps, starting with the preparation of the bipyridinium core. The final step involves the addition of trichloride anions to form the desired salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions and optimizing parameters can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 5-(1-Methyl-2-piperidiniumyl)-2,3'-bipyridinium trichloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the bipyridinium core.
Reduction: Reduced forms of the compound, potentially leading to the formation of new functional groups.
Substitution: Substituted derivatives with different alkyl or aryl groups attached to the core structure.
科学的研究の応用
Chemistry: In chemistry, 5-(1-Methyl-2-piperidiniumyl)-2,3'-bipyridinium trichloride is used as a versatile reagent for synthesizing other complex organic compounds. Its ability to undergo various reactions makes it a valuable tool in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of electron transfer processes. Its redox properties make it suitable for use as a redox-active probe in biological systems.
Medicine: In the medical field, this compound can be explored for its antimicrobial properties. Its ability to disrupt microbial cell membranes may make it a candidate for developing new antibiotics.
Industry: In industry, this compound can be used as a catalyst or an intermediate in the production of various chemicals. Its stability and reactivity make it suitable for use in chemical manufacturing processes.
作用機序
The mechanism by which 5-(1-Methyl-2-piperidiniumyl)-2,3'-bipyridinium trichloride exerts its effects involves its redox properties. The compound can undergo reversible oxidation and reduction, allowing it to participate in electron transfer reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological molecules or chemical substrates to facilitate redox processes.
類似化合物との比較
2,2'-Bipyridine: A simpler bipyridinium compound without the piperidinium group.
4,4'-Bipyridine: Another bipyridinium compound with a different substitution pattern.
1,10-Phenanthroline: A tridentate ligand with similar redox properties.
Uniqueness: 5-(1-Methyl-2-piperidiniumyl)-2,3'-bipyridinium trichloride stands out due to its unique combination of the bipyridinium core and the piperidinium group. This structural feature imparts distinct chemical and biological properties, making it more versatile and potentially more effective in certain applications compared to its simpler counterparts.
特性
IUPAC Name |
5-(1-methylpiperidin-1-ium-2-yl)-2-pyridin-1-ium-3-ylpyridin-1-ium;trichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3.3ClH/c1-19-10-3-2-6-16(19)14-7-8-15(18-12-14)13-5-4-9-17-11-13;;;/h4-5,7-9,11-12,16H,2-3,6,10H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHLGGJGJAYMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1CCCCC1C2=C[NH+]=C(C=C2)C3=C[NH+]=CC=C3.[Cl-].[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347854 |
Source


|
| Record name | 5-(1-Methyl-2-piperidiniumyl)-2,3'-bipyridinium trichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215641-91-0 |
Source


|
| Record name | 5-(1-Methyl-2-piperidiniumyl)-2,3'-bipyridinium trichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5,7-dimethyl-4-oxo-8H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B7854669.png)

![2-(4-Methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propane-1,2-diol hydrochloride](/img/structure/B7854680.png)
![(R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol hydrochloride](/img/structure/B7854682.png)

![(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoic acid;hydrate](/img/structure/B7854716.png)
![azanium;(2S,4aS,6aS,6bR,10S,12aS,14bR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2S,4R,5R,6R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate;trihydrate](/img/structure/B7854720.png)
![7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one hydrochloride](/img/structure/B7854732.png)

![[(3S,5R,6S,8S,10S,13S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrobromide](/img/structure/B7854745.png)

![(2R,5S,7R,8R,9R,10S,13R,16S,17R)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one;hydrochloride](/img/structure/B7854754.png)
![(12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B7854763.png)
